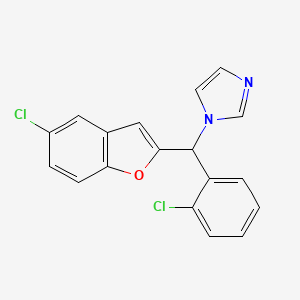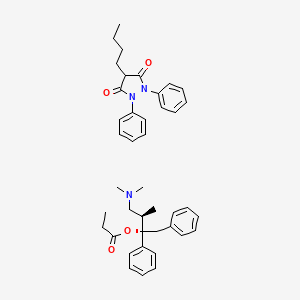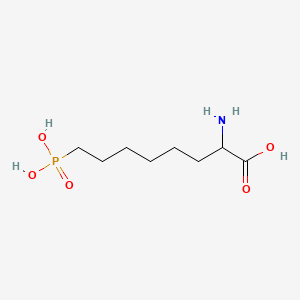
2-Amino-8-phosphonooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-phosphonooctanoic acid is an organic compound with the molecular formula C8H18NO5P It is characterized by the presence of an amino group, a phosphonic acid group, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-phosphonooctanoic acid typically involves the reaction of 2-oxooctanoic acid with an amino group donor in the presence of a transaminase enzyme. This biocatalytic process is efficient and can achieve high enantiomeric excess . The reaction conditions often include a pyridoxal-5’-phosphate (PLP)-dependent mechanism, which facilitates the transfer of the amino group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalysts and enzymatic processes is a promising approach due to their specificity and efficiency. The scalability of these methods would depend on optimizing reaction conditions and enzyme availability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-phosphonooctanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino and phosphonic acid derivatives.
Scientific Research Applications
2-Amino-8-phosphonooctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions.
Industry: Its unique structural features make it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-8-phosphonooctanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the phosphonic acid group can participate in coordination with metal ions. These interactions can influence enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-5-phosphonovaleric acid
- 2-Amino-6-phosphonohexanoic acid
- 2-Amino-7-phosphonoheptanoic acid
Comparison: Compared to these similar compounds, 2-Amino-8-phosphonooctanoic acid has a longer aliphatic chain, which can affect its solubility, reactivity, and interaction with biological molecules. This unique structure may confer distinct advantages in specific applications, such as enhanced binding affinity in biological systems .
Properties
CAS No. |
98517-63-6 |
|---|---|
Molecular Formula |
C8H18NO5P |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
2-amino-8-phosphonooctanoic acid |
InChI |
InChI=1S/C8H18NO5P/c9-7(8(10)11)5-3-1-2-4-6-15(12,13)14/h7H,1-6,9H2,(H,10,11)(H2,12,13,14) |
InChI Key |
KGGCRFYWXLVUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCP(=O)(O)O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





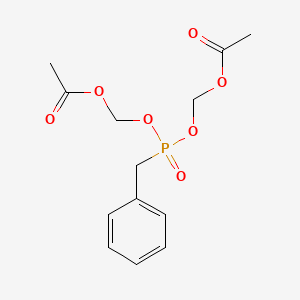
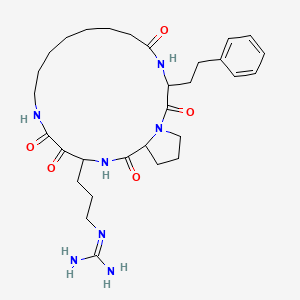
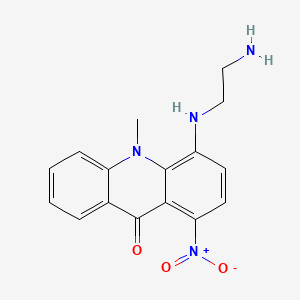
![18-Methyl-7-oxapentacyclo[11.7.0.02,10.04,8.014,18]icosa-2,4(8),9-triene-5,17-dione](/img/structure/B10785174.png)
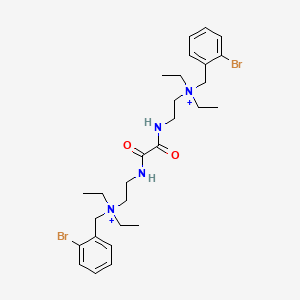
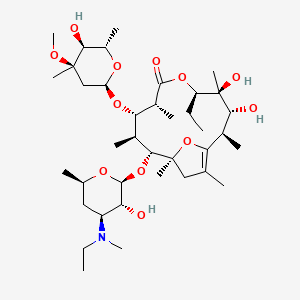
![5-[[7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B10785208.png)
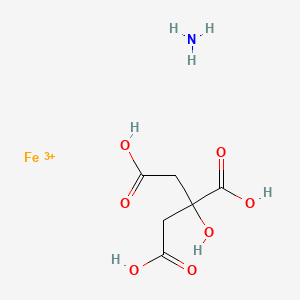
![[(1S,2R,3R,11S,12S,14S,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B10785226.png)
